molecular formula C12H11F3N2 B8401576 4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexanecarbonitrile

4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexanecarbonitrile

Cat. No. B8401576
M. Wt: 240.22 g/mol
InChI Key: PRZHIPLSSQHIDW-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

To a stirred suspension of diethylamino difluorosulfiinium tetrafluoroborate salt (23.8 g, 0.104 mol) in dry DCM (100 mL) at room temperature was added 1-(6-fluoro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile (12 g, 0.052 mol) followed by triethylamine trihydrofluoride (25.12 g, 0.156 mol) under a nitrogen atmosphere. The reaction mixture was stirred overnight at room temperature. The resulting mixture was then quenched with saturated aq. NaHCO3 solution (300 mL), stirred for 10 minutes, and the resulting mixture was extracted with DCM (3×100 mL). The combined organic layer was washed with brine, dried over sodium sulphate, filtered and concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (eluting with a gradient elution of between 2-10% EtOAc in petroleum ether) to afford the title compound (8 g, yield: 64%). 1H NMR (CDCl3 400 MHz): 6 ppm 8.40-8.35 (m, 1H), 7.95-7.84 (m, 1H), 7.05-6.96 (m, 1H), 2.40-2.10 (m, 8H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25.12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:15]#[N:16])[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[FH:17].[FH:18].F.C(N(CC)CC)C>C(Cl)Cl>[F:17][C:11]1([F:18])[CH2:12][CH2:13][C:8]([C:5]2[CH:6]=[N:7][C:2]([F:1])=[CH:3][CH:4]=2)([C:15]#[N:16])[CH2:9][CH2:10]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C=N1)C1(CCC(CC1)=O)C#N
Step Two
Name
Quantity
25.12 g
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then quenched with saturated aq. NaHCO3 solution (300 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (
WASH
Type
WASH
Details
eluting with a gradient elution of between 2-10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CCC(CC1)(C#N)C=1C=NC(=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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